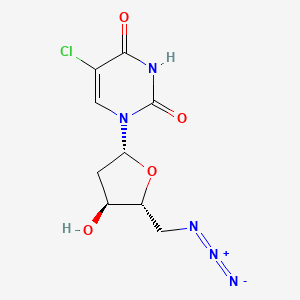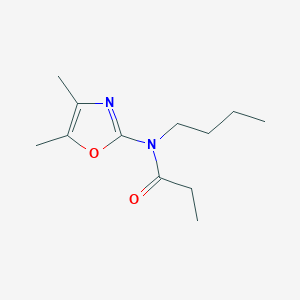
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butyl group and a propanamide moiety attached to the oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-aminomethyl oxazole with butyl propanoate under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis. Additionally, solvent selection and temperature control are crucial factors in achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions
Major Products Formed:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the oxazole ring
科学的研究の応用
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study the interactions of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel materials and as a building block for more complex chemical entities
作用機序
The mechanism of action of N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pentanamide
Comparison: N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of a propanamide moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds. For instance, the length of the alkyl chain (propanamide vs. acetamide or butanamide) can affect the compound’s lipophilicity, solubility, and interaction with biological targets .
特性
CAS番号 |
57068-22-1 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-8-14(11(15)6-2)12-13-9(3)10(4)16-12/h5-8H2,1-4H3 |
InChIキー |
BVOISVKJNSACEF-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
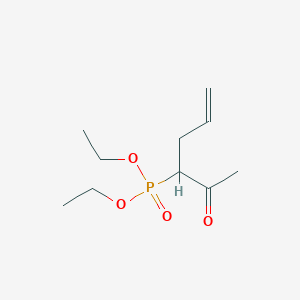
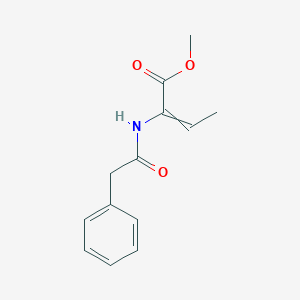
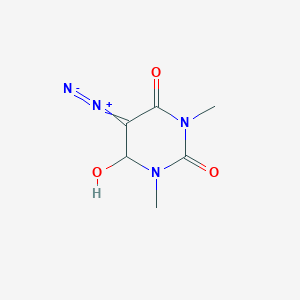
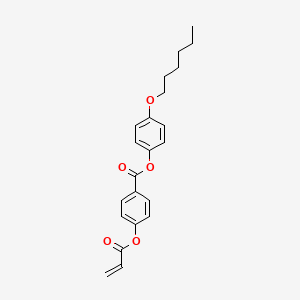
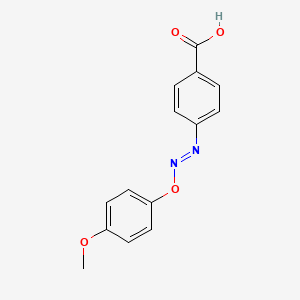
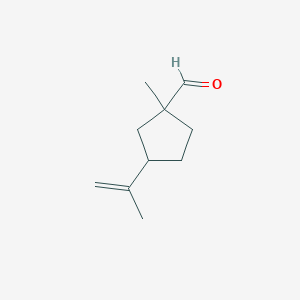
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
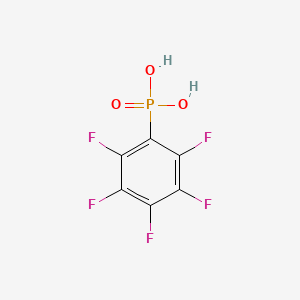

![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
